molecular formula C20H20N2O2 B11347638 2-[1-(3-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole

2-[1-(3-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole

Cat. No.: B11347638
M. Wt: 320.4 g/mol
InChI Key: DTEXTRDCXPHURX-UHFFFAOYSA-N
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Description

2-[1-(3-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that features a piperidine ring, a benzoxazole moiety, and a methylbenzoyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the acylation of piperidine with 3-methylbenzoyl chloride, followed by cyclization with 2-aminophenol to form the benzoxazole ring . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, especially at positions ortho or para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

2-[1-(3-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(3-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(3-Methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
  • 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one

Uniqueness

2-[1-(3-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C20H20N2O2/c1-14-5-4-6-16(13-14)20(23)22-11-9-15(10-12-22)19-21-17-7-2-3-8-18(17)24-19/h2-8,13,15H,9-12H2,1H3

InChI Key

DTEXTRDCXPHURX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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